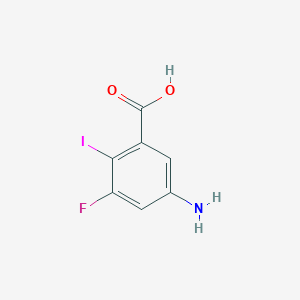
5-Amino-3-fluoro-2-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-fluoro-2-iodobenzoic acid is an organic compound that belongs to the family of benzoic acids. It is characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring, making it a versatile compound in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-5-fluorobenzoic acid with iodine. The reaction typically requires the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution process.
Another method involves the use of Suzuki-Miyaura coupling, where 2-amino-5-fluorobenzoic acid is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-fluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form the corresponding fluoroaniline.
Substitution: The fluoro and iodo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Fluoroaniline derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
5-Amino-3-fluoro-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Amino-3-fluoro-2-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
- 2-Iodobenzoic acid
Uniqueness
5-Amino-3-fluoro-2-iodobenzoic acid is unique due to the presence of both fluoro and iodo substituents on the benzene ring, which imparts distinct chemical properties. The combination of these substituents allows for unique reactivity patterns and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
5-amino-3-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
AZGBJROMKKNRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















